N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzyloxyphenyl group, a pyridinyl-triazolyl moiety, and a sulfanylacetamide linkage, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(benzyloxy)aniline: This can be achieved by reacting 4-nitrophenol with benzyl bromide in the presence of a base, followed by reduction of the nitro group to an amine.
Formation of the triazole ring: The 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole can be synthesized by reacting ethyl hydrazinecarboxylate with 2-pyridinecarboxaldehyde under acidic conditions.
Coupling reaction: The final step involves coupling the 4-(benzyloxy)aniline with the triazole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the intermediate stages can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.
Coupling agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products Formed
Sulfoxides and sulfones: Formed from the oxidation of the sulfanyl group.
Amines: Formed from the reduction of nitro groups in intermediates.
Substituted derivatives: Formed from nucleophilic substitution reactions on the benzyloxy group.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar acetamide group, used in various chemical syntheses.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with a similar triazole moiety, used in supramolecular chemistry.
Uniqueness
N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.
Properties
CAS No. |
579444-09-0 |
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Molecular Formula |
C24H23N5O2S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H23N5O2S/c1-2-29-23(21-10-6-7-15-25-21)27-28-24(29)32-17-22(30)26-19-11-13-20(14-12-19)31-16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,26,30) |
InChI Key |
DIUGZEKQJWMRHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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